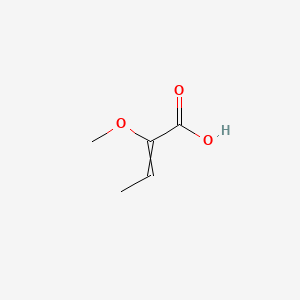

2-methoxybut-2-enoic acid

Description

Contextual Significance of α-Substituted α,β-Unsaturated Carboxylic Acids in Synthetic Design

α,β-Unsaturated carboxylic acids are a broadly important class of compounds in organic synthesis, serving as versatile building blocks for a multitude of more complex molecules. google.com The introduction of a substituent at the α-position, as seen in 2-methoxybut-2-enoic acid, further expands their synthetic utility. These α-substituted derivatives are key precursors in the synthesis of various valuable compounds.

The strategic placement of the α-substituent allows for the controlled construction of stereocenters, a critical aspect in the synthesis of chiral molecules. For instance, the asymmetric hydrogenation of α-substituted α,β-unsaturated carboxylic acids is a well-established method for producing chiral carboxylic acids with high enantioselectivity. acs.orgchinesechemsoc.org These chiral acids are, in turn, important intermediates in the production of pharmaceuticals and other biologically active compounds. chinesechemsoc.org

Furthermore, α,β-unsaturated carboxylic acids and their derivatives are employed in a variety of carbon-carbon bond-forming reactions. They can participate in Michael additions, where a nucleophile adds to the β-carbon, and can also be utilized in cycloaddition reactions. libretexts.org The presence and nature of the α-substituent can influence the regioselectivity and stereoselectivity of these reactions, providing a powerful tool for synthetic chemists to construct complex molecular architectures.

The development of new catalytic systems, including those based on ruthenium, rhodium, and iridium, has significantly advanced the application of α-substituted α,β-unsaturated carboxylic acids in synthesis. acs.orgchinesechemsoc.orgmdpi.com These catalysts enable highly efficient and selective transformations, such as hydrogenations and reductive couplings, under mild conditions. acs.orgmdpi.com Biocatalytic methods, employing enzymes like ene-reductases, also offer a green and highly selective alternative for the transformation of these substrates. rsc.org

Structural Features and Electronic Properties Influencing Reactivity in Organic Transformations

The reactivity of this compound is a direct consequence of its distinct structural and electronic characteristics. The molecule contains a carbon-carbon double bond conjugated with a carboxylic acid group, a feature that defines it as an α,β-unsaturated carboxylic acid. This conjugation results in a delocalized π-electron system, which significantly influences the molecule's reactivity.

The key structural features include:

An α,β-unsaturated system: The double bond between the second and third carbon atoms is in conjugation with the carbonyl group of the carboxylic acid. This conjugation leads to a polarization of the molecule, making the β-carbon electrophilic and susceptible to nucleophilic attack. libretexts.org

An α-methoxy group: The presence of a methoxy (B1213986) group at the α-position (the second carbon) introduces an electron-donating enol ether functionality. wikipedia.org This group influences the electron density of the double bond and the carbonyl group, thereby modulating the molecule's reactivity in various transformations. fiveable.me

The electronic properties arising from these features are crucial in determining the compound's behavior in organic reactions:

Electrophilicity of the β-carbon: The electron-withdrawing nature of the carboxylic acid group, enhanced by conjugation, renders the β-carbon electron-deficient. This makes it a prime target for Michael addition reactions, a class of conjugate additions fundamental in organic synthesis. libretexts.org

Influence of the α-methoxy group: The enol ether moiety, with its oxygen atom, is electron-donating through resonance. wikipedia.orgfiveable.me This donation of electron density can affect the rate and regioselectivity of reactions. For example, it can influence the susceptibility of the double bond to electrophilic attack. wikipedia.org

The interplay of these structural and electronic factors dictates the compound's participation in a variety of organic transformations, including:

Addition reactions: The polarized double bond readily undergoes addition reactions. For instance, the addition of hydrogen halides proceeds in an anti-Markovnikov fashion, with the nucleophile attacking the β-carbon. libretexts.org

Cycloaddition reactions: The conjugated system can participate in Diels-Alder reactions, acting as either the diene or dienophile depending on the reaction partner. wikipedia.org

Asymmetric hydrogenation: The double bond can be stereoselectively hydrogenated using chiral catalysts to produce optically active saturated carboxylic acids. acs.orgchinesechemsoc.org

The coordination of Lewis acids or Brønsted acids to the carbonyl group can further activate the α,β-unsaturated system, lowering the energy of the lowest unoccupied molecular orbital (LUMO) and enhancing its reactivity towards nucleophiles. nih.gov

Historical Context of Enol Ether and Unsaturated Carboxylic Acid Research

The study of both enol ethers and unsaturated carboxylic acids has a rich history in organic chemistry, with foundational discoveries paving the way for their contemporary applications in complex synthesis.

Research into enol ethers , which are alkenes bearing an alkoxy substituent, has been ongoing for many decades. wikipedia.orgacs.org Initially, their chemistry was explored for its fundamental academic interest. wikipedia.org A significant milestone in their application was the discovery of the Mukaiyama aldol (B89426) reaction in 1973, which utilizes silyl (B83357) enol ethers as storable and easy-to-handle enolate equivalents for the formation of carbon-carbon bonds. unipd.it This discovery led to a surge in research on enol ethers and their derivatives. The development of methods for their synthesis, such as the acid-catalyzed etherification of enols and the elimination of β-alkoxy halides, has been a continuous area of investigation. fiveable.me The unique reactivity of enol ethers, characterized by their electron-rich double bond, makes them susceptible to attack by electrophiles and useful in pericyclic reactions like the Diels-Alder reaction. wikipedia.orgfiveable.me

The field of unsaturated carboxylic acids also has a long and storied past. Early research focused on understanding their fundamental properties and reactions, such as the addition of reagents to the carbon-carbon double bond and the influence of conjugation on reactivity. libretexts.org A significant advancement was the development of methods for their synthesis, including reactions involving vinylmercuric halides. google.com The wide-ranging utility of α,β-unsaturated carboxylic acids and their esters as monomers for polymers, such as polyacrylic acid and polymethacrylates, spurred further investigation into their synthesis and polymerization. google.com

The convergence of these two areas of research is embodied in molecules like this compound. The study of such α-alkoxy-α,β-unsaturated carboxylic acids and their esters has led to the development of novel synthetic methodologies. For example, research has explored their use in the synthesis of substituted butenoic acid esters and pyrazole (B372694) derivatives. yu.edu.jo Furthermore, the stereoselective synthesis of related compounds, such as methyl (Z)-2-acetamido-4-methoxybut-2-enoate, has been investigated for the preparation of stereospecifically labeled amino acids. researchgate.net The ongoing exploration of the chemistry of enol ethers and unsaturated carboxylic acids continues to yield new synthetic tools and strategies for the construction of complex organic molecules.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₈O₃ | nih.gov |

| Molecular Weight | 116.11 g/mol | nih.gov |

| IUPAC Name | (2Z)-2-methoxybut-2-enoic acid | nih.gov |

| CAS Number | 38588-37-3 | nih.gov |

| Canonical SMILES | CC=C(C(=O)O)OC | nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H8O3 |

|---|---|

Molecular Weight |

116.11 g/mol |

IUPAC Name |

2-methoxybut-2-enoic acid |

InChI |

InChI=1S/C5H8O3/c1-3-4(8-2)5(6)7/h3H,1-2H3,(H,6,7) |

InChI Key |

NVPNCVRJVRLJMU-UHFFFAOYSA-N |

Canonical SMILES |

CC=C(C(=O)O)OC |

Origin of Product |

United States |

Methodologies for the Chemical Synthesis of 2 Methoxybut 2 Enoic Acid and Its Analogues

Classical and Contemporary Synthetic Routes to α-Substituted α,β-Unsaturated Carboxylic Acids

The preparation of α-substituted α,β-unsaturated carboxylic acids can be broadly categorized into several key strategies. These include condensation and elimination reactions, which build the carbon skeleton and introduce the unsaturation in a sequential manner, as well as more contemporary methods that utilize the catalytic activity of transition metals to achieve high efficiency and selectivity. Olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons reactions, also represent a powerful and widely used approach.

Condensation and Elimination Strategies for Carbon-Carbon Double Bond Formation

Condensation reactions, followed by elimination, are a foundational strategy for the formation of carbon-carbon double bonds in α,β-unsaturated carbonyl compounds. The Knoevenagel-Doebner condensation is a particularly relevant example for the synthesis of α,β-unsaturated carboxylic acids. thieme.com This reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst like pyridine (B92270) or piperidine.

For the synthesis of a compound like 2-methoxybut-2-enoic acid, a potential precursor would be an α-methoxy carbonyl compound. The general mechanism of the Knoevenagel-Doebner condensation involves the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting aldol-type adduct subsequently undergoes dehydration to furnish the α,β-unsaturated product. researchgate.net In the case of the Doebner modification, which utilizes malonic acid, the initial product is an alkylidene malonic acid, which then undergoes in situ decarboxylation to yield the desired α,β-unsaturated carboxylic acid. thieme.com

The key steps of a plausible Knoevenagel-Doebner pathway are outlined below:

Enolate Formation: A basic catalyst abstracts a proton from the active methylene compound (e.g., malonic acid).

Nucleophilic Addition: The resulting enolate attacks the carbonyl group of the aldehyde (e.g., propanal).

Dehydration: The intermediate β-hydroxy adduct eliminates a molecule of water to form the C=C double bond.

Decarboxylation: If malonic acid is used, the resulting α-carboxy-α,β-unsaturated acid loses carbon dioxide to give the final product.

While versatile for aromatic and heteroaromatic aldehydes, the application of the Knoevenagel-Doebner condensation to aliphatic aldehydes can sometimes be more challenging. thieme.com

Palladium-Catalyzed Carbonylation and Cross-Coupling Approaches

Palladium-catalyzed reactions have become indispensable tools in modern organic synthesis, offering highly efficient and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net The synthesis of α,β-unsaturated carboxylic acids and their derivatives can be effectively achieved through palladium-catalyzed carbonylation and cross-coupling reactions. nih.gov

A general and powerful approach is the carbonylation of vinyl halides or triflates. In this process, a vinyl halide (e.g., a 2-halo-1-alkenyl ether) undergoes oxidative addition to a palladium(0) complex. The resulting vinylpalladium(II) species then undergoes migratory insertion of carbon monoxide (CO) to form an acylpalladium(II) complex. Subsequent nucleophilic attack by water, followed by reductive elimination, yields the α,β-unsaturated carboxylic acid and regenerates the palladium(0) catalyst. d-nb.infonih.gov

For the synthesis of this compound, a hypothetical palladium-catalyzed carbonylation route could involve the following steps, starting from a suitable precursor like 1-bromo-2-methoxy-1-butene:

| Step | Transformation | Reactants/Reagents | Product |

| 1 | Oxidative Addition | 1-bromo-2-methoxy-1-butene, Pd(0) catalyst | Vinylpalladium(II) intermediate |

| 2 | CO Insertion | Carbon monoxide (CO) | Acylpalladium(II) intermediate |

| 3 | Nucleophilic Attack & Reductive Elimination | Water (H₂O) | This compound, Pd(0) catalyst |

This methodology is attractive due to its high functional group tolerance and the ability to control the stereochemistry of the double bond based on the geometry of the starting vinyl halide.

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Methods

The Wittig reaction and its modifications, particularly the Horner-Wadsworth-Emmons (HWE) reaction, are among the most widely used methods for the synthesis of alkenes from carbonyl compounds. masterorganicchemistry.comorganic-chemistry.org These reactions are highly valuable for the preparation of α,β-unsaturated esters, which can be subsequently hydrolyzed to the corresponding carboxylic acids. nih.govjst.go.jpresearchgate.net

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a phosphonium (B103445) ylide). masterorganicchemistry.com For the synthesis of an α-methoxy-α,β-unsaturated ester, a stabilized ylide such as (methoxycarbonylmethyl)triphenylphosphorane could be employed. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the alkene and a phosphine (B1218219) oxide byproduct. masterorganicchemistry.com A significant drawback of the classical Wittig reaction can be the difficulty in separating the triphenylphosphine (B44618) oxide byproduct from the desired product.

The Horner-Wadsworth-Emmons (HWE) reaction offers several advantages over the traditional Wittig reaction. It utilizes a phosphonate (B1237965) carbanion, which is generally more nucleophilic than the corresponding phosphonium ylide. The HWE reaction typically provides excellent E-selectivity for the resulting alkene. Furthermore, the phosphate (B84403) byproduct is water-soluble, which greatly simplifies the purification of the product.

A general scheme for the synthesis of a this compound precursor via an HWE reaction would involve:

Deprotonation: A phosphonate ester, such as triethyl phosphonoacetate, is deprotonated with a suitable base (e.g., sodium hydride) to generate the phosphonate carbanion.

Olefination: The carbanion reacts with an α-methoxy aldehyde (e.g., 2-methoxypropanal) to yield the α,β-unsaturated ester.

Hydrolysis: The resulting ester is then hydrolyzed to afford this compound.

Stereoselective and Enantioselective Preparation of this compound Isomers

The development of stereoselective and enantioselective synthetic methods is a cornerstone of modern organic chemistry, particularly in the synthesis of chiral molecules for pharmaceutical and biological applications. nih.gov For a molecule like this compound, which can exist as geometric isomers (E/Z) and, if appropriately substituted, as enantiomers, controlling the stereochemical outcome of the synthesis is of paramount importance.

Asymmetric Catalysis in Enol Ether Acid Formation

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. nih.govmdpi.com This approach is highly sought after for its efficiency and atom economy. While specific catalytic asymmetric methods for the direct synthesis of this compound are not extensively documented, the principles of asymmetric catalysis can be applied to key bond-forming events in its synthesis.

For instance, the enantioselective reduction of α,β-unsaturated esters using chiral catalysts is a well-established method for creating stereocenters at the β-position. unipd.it Similarly, chiral catalysts have been employed in the epoxidation of α,β-unsaturated ketones, which can serve as precursors to chiral α-hydroxy ketones and subsequently to α-alkoxy derivatives. organic-chemistry.org

A potential strategy for the enantioselective synthesis of an α-alkoxy acid could involve the asymmetric conjugate addition of an alcohol to an α,β-unsaturated ester or acid, mediated by a chiral catalyst. The development of new chiral ligands and catalytic systems is an active area of research, and it is plausible that such a system could be developed for the direct and enantioselective formation of enol ether acids.

| Catalytic Approach | Potential Application in this compound Synthesis | Key Challenge |

| Asymmetric Hydrogenation | Reduction of a tetrasubstituted alkene precursor | Creation of the chiral center prior to hydrogenation |

| Asymmetric Conjugate Addition | Addition of methanol (B129727) to an allenic ester | Control of regioselectivity and enantioselectivity |

| Asymmetric Michael Addition | Addition of a methoxy-containing nucleophile to an α,β-unsaturated carbonyl | Development of a suitable chiral catalyst system |

Chiral Auxiliary-Mediated Approaches to α-Substituted Enones and Acids

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct a stereoselective reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. This strategy is highly reliable and has been widely applied in the synthesis of complex molecules. researchgate.net

Evans oxazolidinones are a prominent class of chiral auxiliaries that have been extensively used in stereoselective alkylation and aldol (B89426) reactions. chem-station.comsantiago-lab.com To synthesize a chiral α-substituted acid, a carboxylic acid can be coupled to an Evans auxiliary to form an N-acyl oxazolidinone. Deprotonation of this imide generates a chiral enolate, where one face is sterically shielded by the substituent on the auxiliary. uwindsor.ca

A plausible synthetic route to an enantiomerically enriched precursor of this compound using an Evans auxiliary could proceed as follows:

Acylation: Butanoyl chloride is reacted with a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) to form the corresponding N-acyl imide.

Enolate Formation: The N-acyl imide is treated with a strong base, such as lithium diisopropylamide (LDA), to form the Z-enolate.

α-Hydroxylation/Alkoxylation: The enolate is then reacted with an electrophilic oxygen source (e.g., a peroxide) or an electrophilic methoxy (B1213986) source to introduce the α-methoxy group. The stereochemistry of this addition is controlled by the chiral auxiliary.

Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved, for example, by hydrolysis with lithium hydroperoxide, to yield the enantiomerically enriched α-methoxybutanoic acid. nih.gov

Unsaturation: The resulting saturated acid would then need to be converted to the α,β-unsaturated acid, for instance, through α-halogenation followed by elimination.

This chiral auxiliary-mediated approach provides a robust and predictable method for establishing the stereochemistry at the α-carbon, which is a critical step in the synthesis of chiral this compound analogues.

Green Chemistry Principles in the Synthesis of Related Unsaturated Carboxylic Acid Structures

The synthesis of unsaturated carboxylic acids is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. sigmaaldrich.comyoutube.com These principles focus on aspects such as waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, using renewable feedstocks, and promoting catalysis over stoichiometric reagents. sigmaaldrich.comacs.org The application of these principles to the synthesis of α,β-unsaturated carboxylic acids and related structures offers significant advantages in terms of sustainability and efficiency.

One of the primary tenets of green chemistry is the maximization of atom economy , a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final product. acs.orggreenchemistry-toolkit.org Traditional methods for creating α,β-unsaturated carboxylic acids, such as the Wittig or Horner–Wadsworth–Emmons reactions, often generate stoichiometric amounts of high-molecular-weight byproducts like phosphine oxides, leading to poor atom economy. chemistryviews.org Modern approaches seek to overcome this by employing catalytic methods that generate minimal waste.

Biocatalysis has emerged as a powerful tool in the green synthesis of carboxylic acid derivatives. rsc.org Enzymes, such as carboxylic acid reductases (CARs), can catalyze the reduction of a wide range of carboxylic acids to aldehydes, which are precursors to many industrial chemicals. nih.gov These biocatalytic systems operate under mild conditions and exhibit high selectivity, often eliminating the need for protecting groups, which are additional reagents that generate waste. acs.orgrsc.org For instance, recombinant E. coli cells expressing CARs have been used to convert various α,β-unsaturated carboxylic acids into their corresponding saturated primary alcohols with high conversion rates. rsc.org Furthermore, photoenzymatic approaches using enzymes like the photodecarboxylase from Chlorella variabilis (CvFAP) enable the conversion of unsaturated carboxylic acids into hydrocarbons under mild, light-driven conditions. acs.org

The use of renewable feedstocks is another cornerstone of green chemistry. sigmaaldrich.com There is a growing interest in utilizing biomass-derived carboxylates as sustainable starting materials. rsc.org Carbon dioxide (CO2), a readily available and non-toxic C1 building block, is also being explored as a green alternative to toxic carbon monoxide (CO) in carboxylation reactions. rsc.org For example, copper-catalyzed carboxylation of alkynes with CO2 provides an efficient, one-pot synthesis of various α,β-unsaturated carboxylic acids. chemistryviews.org This method is advantageous as it utilizes a greenhouse gas as a raw material.

Catalysis plays a pivotal role in developing greener synthetic routes. sigmaaldrich.com Palladium-catalyzed dehydrogenation of carbonyl compounds offers an efficient pathway to α,β-unsaturated structures. organic-chemistry.orgresearchgate.net Similarly, selenium-catalyzed oxidation of aldehydes using hydrogen peroxide in water presents an eco-friendly protocol for synthesizing carboxylic acids under mild conditions, with the potential for recycling both the aqueous medium and the catalyst. mdpi.com Electrochemical methods also offer a sustainable alternative, using electricity and oxygen to produce dicarboxylic acids from hydrocarbons without the need for heavy metals or strong acids, thereby preventing the formation of harmful nitrogen oxide byproducts. uni-mainz.de

The choice of solvents and reaction conditions is also critical. Green chemistry promotes the use of safer solvents, such as water or dimethyl carbonate, or conducting reactions under solvent-free conditions. sigmaaldrich.comorganic-chemistry.org Designing for energy efficiency by carrying out syntheses at ambient temperature and pressure further minimizes the environmental footprint of these chemical processes. sigmaaldrich.comacs.org For instance, the development of biocatalytic processes for producing adipic acid from sugars occurs in water at ambient temperature and pressure, representing a significant improvement over conventional methods that use carcinogenic benzene (B151609) and produce nitrous oxide, a greenhouse gas. greenchemistry-toolkit.org

The following table summarizes various green chemistry approaches applied to the synthesis of related unsaturated carboxylic acid structures:

| Green Chemistry Approach | Method/Catalyst | Substrate Type | Product Type | Key Green Advantages | Reference |

|---|---|---|---|---|---|

| Biocatalysis | Carboxylic Acid Reductase (CAR) in E. coli | α,β-Unsaturated carboxylic acids | Saturated primary alcohols | High conversion, mild conditions, use of whole-cell catalysts. | rsc.orgrsc.org |

| Use of Renewable Feedstocks (CO₂) | Copper-catalyzed carboxylation | Alkynes | α,β-Unsaturated carboxylic acids | Utilization of CO₂, high regio- and stereoselectivity, one-pot synthesis. | chemistryviews.org |

| Electrochemistry | Electrolysis cell with oxygen | Hydrocarbons with double/triple bonds | (Di)carboxylic acids | Avoids heavy metals and strong acids, no NOx generated, recyclable solvent. | uni-mainz.de |

| Green Catalysis | Selenium catalyst with H₂O₂ | Aldehydes | Carboxylic acids | Mild conditions, use of water as solvent, recyclable catalyst and medium. | mdpi.com |

| Photoenzymatic Synthesis | Photodecarboxylase (CvFAP) | Unsaturated carboxylic acids | Hydrocarbons | Uses light as an energy source, mild reaction conditions. | acs.org |

| Catalytic Dehydrogenation | Palladium catalyst | Carbonyl compounds | α,β-Unsaturated carbonyls | High efficiency, avoids stoichiometric oxidants. | organic-chemistry.orgresearchgate.net |

Chemical Reactivity and Mechanistic Pathways of 2 Methoxybut 2 Enoic Acid

Reactivity of the α,β-Unsaturated System

The α,β-unsaturated carbonyl moiety is a versatile pharmacophore that can engage in several addition reactions. The electron-withdrawing nature of the carboxyl group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. Conversely, the α-methoxy group, an enol ether, is electron-donating, which enriches the electron density of the double bond, influencing its reactivity towards electrophiles and in pericyclic reactions.

Conjugate addition, or Michael addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. masterorganicchemistry.comwikipedia.org In this reaction, a nucleophile (the Michael donor) adds to the β-carbon of the unsaturated system (the Michael acceptor). libretexts.orglibretexts.org The reaction is driven by the formation of a more stable σ-bond at the expense of a π-bond. masterorganicchemistry.com

The general mechanism involves the attack of a nucleophile on the electrophilic β-carbon. This leads to the formation of a resonance-stabilized enolate intermediate where the negative charge is delocalized over the α-carbon and the carbonyl oxygen. wikipedia.org Subsequent protonation of this intermediate, typically at the α-carbon, yields the 1,4-adduct. masterorganicchemistry.com

A wide array of nucleophiles can participate in Michael additions, including:

Soft nucleophiles: Enolates (from β-keto esters, malonic esters), amines, and thiols are classic Michael donors. masterorganicchemistry.comlibretexts.org Weakly basic nucleophiles tend to favor the thermodynamically controlled 1,4-addition. libretexts.org

Organocuprates: Reagents like Gilman reagents (lithium diorganocuprates) are particularly effective for adding alkyl or aryl groups via conjugate addition. wikipedia.org

Table 1: Common Nucleophiles in Michael Addition Reactions

| Nucleophile Type | Example | Product Type |

|---|---|---|

| Carbon Nucleophile | Diethyl malonate | 1,5-Dicarbonyl compound |

| Nitrogen Nucleophile | Secondary Amine (e.g., Methylamine) | β-Amino acid derivative |

| Sulfur Nucleophile | Thiol (e.g., Thiophenol) | β-Thioether carboxylic acid |

The carbon-carbon double bond in 2-methoxybut-2-enoic acid can also undergo electrophilic addition. The presence of the α-methoxy group makes the double bond electron-rich, similar to an enol ether, thereby activating it towards attack by electrophiles.

Hydrohalogenation: The addition of hydrogen halides (HX) to an alkene typically proceeds via a two-step mechanism. The initial step is the attack of the electron-rich π-bond on the electrophilic proton of HX, leading to the formation of a carbocation intermediate. This is followed by the rapid attack of the halide anion on the carbocation. For this compound, protonation is expected to occur at the β-carbon to form a tertiary carbocation at the α-position, which is stabilized by resonance with the adjacent oxygen atom of the methoxy (B1213986) group. This regioselectivity follows Markovnikov's rule.

Hydration: Acid-catalyzed hydration involves the addition of water across the double bond to form an alcohol. libretexts.orglibretexts.orgchemistrysteps.com The mechanism is analogous to hydrohalogenation, beginning with the protonation of the alkene to generate the most stable carbocation intermediate. chemistrysteps.com Water then acts as a nucleophile, attacking the carbocation, followed by deprotonation to yield the alcohol. libretexts.org For this compound, this would result in the formation of a β-hydroxy-α-methoxy carboxylic acid. The reaction is typically carried out using dilute strong acids like sulfuric acid to favor the hydration product over the reverse elimination reaction. chemistrysteps.com

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. wikipedia.org The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example where a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgorganic-chemistry.org

In the context of a Diels-Alder reaction, this compound would act as the dienophile. The reactivity in these reactions is governed by frontier molecular orbital (FMO) theory, which considers the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. alfa-chemistry.com

Normal-Electron-Demand Diels-Alder: This reaction typically involves an electron-rich diene and an electron-poor dienophile. libretexts.org

Inverse-Electron-Demand Diels-Alder: This variant occurs between an electron-poor diene and an electron-rich dienophile. nih.gov

Due to the electron-donating α-methoxy group, this compound is an electron-rich dienophile. Therefore, it would be expected to react most efficiently with electron-poor dienes in an inverse-electron-demand Diels-Alder reaction. nih.gov The regioselectivity of the cycloaddition would be influenced by the electronic effects of both the methoxy and carboxyl groups, as well as the substituents on the diene partner. While no specific experimental data for Diels-Alder reactions involving this compound are documented, the principles of FMO theory provide a predictive framework for its potential reactivity. organic-chemistry.orgalfa-chemistry.com

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification, enabling the synthesis of various derivatives such as esters and amides. It can also be removed from the molecule through decarboxylation under certain conditions.

Esterification: The conversion of a carboxylic acid to an ester is most commonly achieved through Fischer esterification. masterorganicchemistry.comorganic-chemistry.org This is an acid-catalyzed equilibrium reaction between the carboxylic acid and an alcohol. masterorganicchemistry.com The mechanism involves several reversible steps:

Protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack.

Nucleophilic attack by the alcohol on the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination of water as a leaving group, regenerating the carbonyl double bond.

Deprotonation of the carbonyl oxygen to yield the final ester product and regenerate the acid catalyst.

The reaction equilibrium can be shifted towards the product by using a large excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com The kinetics of esterification can be influenced by steric hindrance around the carboxylic acid. While specific kinetic studies on this compound are lacking, the presence of the α-methoxy group and the C=C double bond may impart some steric hindrance, potentially slowing the reaction rate compared to unhindered aliphatic acids.

Amidation: The direct formation of an amide from a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid usually needs to be "activated" using coupling agents or by conversion to a more reactive derivative like an acyl chloride. However, direct amidation can be achieved at high temperatures or with catalysts that facilitate the removal of water. The α,β-unsaturation in this compound can sometimes lead to deconjugative isomerization under basic conditions during amidation, potentially yielding β,γ-unsaturated amides. researchgate.net

Decarboxylation is the removal of a carboxyl group with the release of carbon dioxide. For α,β-unsaturated carboxylic acids like cinnamic acid and its derivatives, decarboxylation can occur through various mechanisms, often requiring specific catalysts or conditions such as heat, light, or microbial enzymes. nih.govrsc.org

Several pathways for the decarboxylation of substituted cinnamic acids have been investigated:

Enzymatic Decarboxylation: Certain microorganisms possess enzymes, such as phenolic acid decarboxylases, that can catalyze the decarboxylation of hydroxycinnamic acids to form volatile phenols. nih.gov

Metal-Catalyzed Decarboxylation: Transition metals like ruthenium and palladium can catalyze the decarboxylation of cinnamic acids, often leading to the formation of styrenes. tandfonline.com The reaction mechanism can involve oxidative addition, decarboxylation, and reductive elimination steps.

Radical Decarboxylation: Under oxidative conditions, cinnamic acids can undergo decarboxylation initiated by a radical addition to the double bond. sioc-journal.cn This is often followed by the loss of CO₂ to generate a new radical species that can be further functionalized.

While these studies on cinnamic acids provide potential mechanistic frameworks, specific decarboxylation studies on this compound have not been reported. The electronic influence of the α-methoxy group would likely play a significant role in the feasibility and mechanism of such a transformation.

Reactivity Associated with the Enol Ether Functionality (2-Methoxy Group and Double Bond)

The enol ether moiety, comprising the methoxy group at the C2 position and the C2=C3 double bond, is a site of significant reactivity. Enol ethers are electron-rich alkenes due to electron donation from the oxygen heteroatom, making them highly susceptible to attack by electrophiles. wikipedia.org

Hydrolysis: Under acidic conditions, the enol ether functionality of this compound is susceptible to hydrolysis. The generally accepted mechanism for enol ether hydrolysis involves the protonation of the double bond at the α-carbon (C3), which is favored over protonation at the oxygen atom. stackexchange.com This initial step is rate-determining and results in the formation of a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by water on the electrophilic carbon (C2) forms a hemiacetal intermediate. This hemiacetal is unstable and rapidly decomposes under acidic conditions to yield a β-keto acid, 2-oxobutanoic acid, and methanol (B129727). stackexchange.com

Step 1: Protonation of the C3 carbon by an acid catalyst (H₃O⁺).

Step 2: Nucleophilic attack by a water molecule at the C2 position.

Step 3: Deprotonation to form a hemiacetal intermediate.

Step 4: Protonation of the methoxy group, followed by elimination of methanol to yield the final keto acid product.

Transacetalization: While specific studies on the transacetalization of this compound are not extensively documented, the principles of this reaction can be applied. In the presence of an alcohol and an acid catalyst, the methoxy group of the enol ether can be exchanged. The mechanism is similar to hydrolysis, where initial protonation forms an oxocarbenium ion. stackexchange.com Instead of water, an alcohol molecule acts as the nucleophile, attacking the C2 carbon. This leads to the formation of a new enol ether or, if the reaction proceeds with further addition, a ketal. For instance, reacting this compound with ethylene (B1197577) glycol in the presence of an acid catalyst like tosic acid would be expected to yield a cyclic ketal. stackexchange.com

Interactive Table: Predicted Products of Enol Ether Reactions

| Reactant | Reagent(s) | Predicted Major Product | Reaction Type |

| This compound | H₃O⁺ / H₂O | 2-Oxobutanoic acid | Hydrolysis |

| This compound | R'OH / H⁺ | 2-(R'-oxy)but-2-enoic acid | Transacetalization |

| This compound | Ethylene glycol / H⁺ | 2-(1,3-dioxolan-2-yl)butanoic acid derivative | Acetalization |

Cleavage: The carbon-oxygen bond of the methoxy group can be cleaved under harsh conditions, typically involving strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.com The mechanism for ether cleavage begins with the protonation of the ether oxygen, converting the methoxy group into a good leaving group (methanol). masterorganicchemistry.com However, in the case of an enol ether, the reaction is more complex than for a simple saturated ether. Protonation is more likely to occur at the double bond as described in the hydrolysis mechanism. Cleavage of the methyl-oxygen bond would require a nucleophilic attack by a halide ion on the methyl group in an SN2 fashion. Various Lewis acids, such as aluminum chloride or boron trihalides, are also known to be effective ether-cleaving agents. nih.gov

Rearrangement: The conjugated system of this compound is relatively stable. However, rearrangement reactions are known for related unsaturated systems. For example, β,γ-unsaturated carbonyl compounds can rearrange to the more stable conjugated α,β-unsaturated isomers in the presence of acid or base. pearson.com While this compound is already an α,β-unsaturated system, rearrangements involving the enol ether functionality, such as the Claisen rearrangement, have been observed in more complex enol ether systems, particularly in biological contexts. wikipedia.org Specific rearrangement studies on this compound itself are not prominent in the literature.

Redox Chemistry and Catalytic Hydrogenation/Oxidation Studies

Catalytic Hydrogenation: The carbon-carbon double bond in this compound can be reduced via catalytic hydrogenation. This reaction typically involves the use of hydrogen gas (H₂) and a metal catalyst. tcichemicals.com Common heterogeneous catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel are effective for the hydrogenation of alkenes. illinois.edu The reaction results in the saturation of the double bond to yield 2-methoxybutanoic acid.

The asymmetric hydrogenation of α-substituted α,β-unsaturated carboxylic acids is a well-established method for producing chiral carboxylic acids with high enantioselectivity. researchgate.net Homogeneous catalysts, particularly those based on ruthenium, rhodium, and iridium with chiral ligands like BINAP, are widely used for this purpose. tcichemicals.comresearchgate.net Applying such a system to this compound would be expected to produce chiral 2-methoxybutanoic acid.

Oxidation: The electron-rich double bond of the enol ether is susceptible to oxidative cleavage and modification. Strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can cleave the double bond. Milder epoxidizing agents, such as meta-chloroperoxybenzoic acid (mCPBA), can react with the enol ether to form an intermediate siloxy oxirane in related silyl (B83357) enol ethers, which can then rearrange. wikipedia.org This reaction, known as the Rubottom oxidation, ultimately yields an α-hydroxy carbonyl compound. wikipedia.org In the context of this compound, oxidation could potentially lead to the formation of α-hydroxy or α,β-dicarbonyl compounds. Another relevant reaction is the Saegusa–Ito oxidation, which uses palladium(II) acetate (B1210297) to convert silyl enol ethers into enones. wikipedia.org

Interactive Table: Representative Redox Reactions

| Reaction Type | Reagent(s) | Catalyst(s) | Expected Product |

| Hydrogenation | H₂ | Pd/C, PtO₂, Raney Ni | 2-Methoxybutanoic acid |

| Asymmetric Hydrogenation | H₂ | Ru-BINAP, Rh-BINAP | Chiral 2-Methoxybutanoic acid |

| Epoxidation/Oxidation | mCPBA | - | α-Hydroxy-α-methoxybutanoic acid derivative |

| Oxidative Cleavage | O₃, then DMS or Zn/H₂O | - | Pyruvic acid and formaldehyde |

| Dihydroxylation | OsO₄, NMO | - | 2,3-Dihydroxy-2-methoxybutanoic acid |

Metal-Mediated and Organometallic Reactivity

The dual functionality of an α,β-unsaturated carboxylic acid and an enol ether allows this compound to participate in a variety of metal-mediated and organometallic reactions. The conjugated system is a substrate for conjugate addition reactions (Michael additions). libretexts.org Soft nucleophiles, often delivered as organocuprates (Gilman reagents), typically add to the β-carbon (C3).

Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Stille reactions, are staples of modern organic synthesis. While typically employed with aryl or vinyl halides, variations involving electron-rich alkenes like enol ethers are known. The enol ether functionality can influence the regioselectivity of these reactions.

Furthermore, alkynoic acids, which share structural similarities with unsaturated carboxylic acids, are known to undergo a range of metal-catalyzed cascade reactions. mdpi.comresearchgate.net Catalysts based on gold, silver, and palladium can promote cycloisomerization and subsequent reactions with various nucleophiles. mdpi.comresearchgate.net It is plausible that this compound could engage in similar metal-catalyzed cyclization or addition pathways, leveraging the reactivity of both the alkene and the carboxylic acid functionalities.

Derivatization Strategies and Functional Group Transformations of 2 Methoxybut 2 Enoic Acid

Synthesis of Esters, Amides, and Anhydrides as Synthetic Intermediates

The carboxylic acid functionality of 2-methoxybut-2-enoic acid is the primary site for derivatization into esters, amides, and anhydrides. These derivatives are often more reactive or have different solubility profiles than the parent acid, making them valuable synthetic intermediates.

Esters: Esterification of this compound can be achieved through standard methods, such as the acid-catalyzed reaction with an alcohol, often referred to as Fischer esterification. mdpi.com This reaction involves protonating the carbonyl oxygen of the carboxylic acid to enhance its electrophilicity, followed by a nucleophilic attack from the alcohol. mdpi.com The resulting tetrahedral intermediate then eliminates water to form the ester. mdpi.com A related compound, ethyl (2E)-3-methoxybut-2-enoate, has been synthesized in high yield by reacting ethyl acetoacetate with trimethyl orthoformate in the presence of hydrochloric acid. yu.edu.jo Esters of α,β-unsaturated acids are widely used in polymer applications and as intermediates for further chemical transformations. nih.gov

Amides: Amide synthesis from this compound involves its reaction with a primary or secondary amine. Due to the lower reactivity of carboxylic acids compared to their activated derivatives, this transformation often requires the use of coupling agents or conversion of the acid to a more reactive species like an acid chloride. Modern methods allow for direct oxidative amidation of acids and amines under mild conditions. For instance, a metal-free system using I₂/TBHP (tert-butyl hydroperoxide) has been developed for the efficient coupling of aliphatic acids and anilines at room temperature. sci-hub.se Such methods offer broad substrate scope and good functional group tolerance. sci-hub.se

Anhydrides: Symmetrical anhydrides of this compound can be prepared through the dehydration of two molecules of the acid, typically using a strong dehydrating agent. Mixed anhydrides, which are highly useful as activated intermediates for esterification and amidation, can also be formed. A general method for anhydride synthesis involves the reaction of carboxylic acids with dialkyl dicarbonates, which proceeds through the double addition of the acid to the dicarbonate. organic-chemistry.org Aromatic carboxylic anhydrides are also used as versatile reagents in dehydrative condensation reactions. tcichemicals.com

Table 1: Key Transformations of the Carboxyl Group

| Derivative | Reactant | General Conditions | Significance |

|---|---|---|---|

| Ester | Alcohol (R'-OH) | Acid catalyst (e.g., H₂SO₄), Heat | Synthetic intermediates, monomers for polymerization |

| Amide | Amine (R'R''NH) | Coupling agents (e.g., DCC) or oxidative conditions (e.g., I₂/TBHP) | Biologically relevant structures, stable functional groups |

| Anhydride | Dehydrating agent or another carboxylate | Heat, dehydrating agents (e.g., P₂O₅) or dialkyl dicarbonates | Activated intermediates for acylation reactions |

Halogenation and Other Electrophilic/Nucleophilic Substitutions on the Carbon Skeleton

The carbon-carbon double bond in this compound is susceptible to attack by both electrophiles and nucleophiles, allowing for a range of functional group transformations on the carbon skeleton.

Halogenation: The alkene moiety can undergo electrophilic addition with halogens (Cl₂, Br₂, I₂). A convenient method for the halogenation of α,β-unsaturated carbonyl compounds utilizes a mixture of OXONE® and a hydrohalic acid (HCl or HBr). organic-chemistry.org This combination generates the active halogen species in situ, which then adds across the double bond. The resulting dihalo-adduct can subsequently be treated with a base, such as triethylamine, to induce elimination and form an α-halo-α,β-unsaturated product. organic-chemistry.org Alternatively, acid-catalyzed α-halogenation can occur via an enol intermediate, where the enol form of the carbonyl acts as the nucleophile attacking the halogen. libretexts.orglibretexts.org

Electrophilic and Nucleophilic Additions: The π electrons of the double bond allow it to act as a nucleophile, attacking electrophiles. libretexts.org In the case of electrophilic addition of hydrogen halides (HX), the reaction is initiated by the protonation of the double bond to form a carbocation intermediate, which is then attacked by the halide anion. libretexts.org The regioselectivity of this addition is influenced by the electronic effects of the substituents.

Conversely, the electron-withdrawing nature of the conjugated carboxyl group makes the β-carbon (C3) electrophilic and susceptible to nucleophilic attack in a process known as conjugate addition or Michael addition. This reaction is fundamental for forming new carbon-carbon and carbon-heteroatom bonds.

Table 2: Potential Reactions at the Carbon Skeleton

| Reaction Type | Reagent | Potential Product Type | Mechanism |

|---|---|---|---|

| Halogenation | Br₂ or OXONE®/HBr | Dibromo adduct or α-bromo-unsaturated acid | Electrophilic Addition |

| Hydrohalogenation | HCl, HBr, HI | β-halo or α-halo acid | Electrophilic Addition |

| Conjugate Addition | Nucleophiles (e.g., R₂CuLi, RNH₂) | β-substituted butanoic acid derivative | Nucleophilic Addition |

Formation of Cyclic and Heterocyclic Derivatives Utilizing the Acid Functionality

The bifunctional nature of this compound and its derivatives allows for their use in the synthesis of various cyclic and heterocyclic structures. These reactions often involve the participation of both the carboxylic acid (or its derivative) and the alkene functionality.

A significant application of related β-alkoxy-α,β-unsaturated esters is in the synthesis of pyrazole (B372694) derivatives. For example, ethyl (2E)-4-bromo-3-alkoxybut-2-enoates react with hydrazine hydrate in ethanol to yield pyrazol-3-one derivatives. yu.edu.jo This reaction proceeds via a probable sequence of nucleophilic attack by the hydrazine, followed by an intramolecular cyclization and elimination. The general reaction of α,β-unsaturated carbonyl compounds with hydrazines is a standard and effective method for constructing pyrazole and pyrazoline rings. nih.govbeilstein-journals.org The presence of a heteroatom substituent at the β-position, such as the methoxy (B1213986) group in this compound derivatives, can facilitate aromatization to the pyrazole ring through elimination. nih.gov

Furthermore, intramolecular cyclization reactions can be envisioned. For instance, if a suitable nucleophilic group is introduced into the molecule (e.g., via substitution at the C4 methyl group), it could potentially attack the activated double bond or the carbonyl group to form lactones or other cyclic systems. The synthesis of pyrrolo[1,2-a]quinazoline derivatives through the oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones demonstrates the utility of intramolecular reactions of butenyl systems in forming complex heterocycles. beilstein-journals.org

Table 3: Examples of Heterocyclic Synthesis

| Heterocycle | Reagent | Precursor Type | General Reaction |

|---|---|---|---|

| Pyrazol-3-one | Hydrazine (N₂H₄) | β-alkoxy-α,β-unsaturated ester | Condensation-Cyclization |

| Pyrazole | Substituted Hydrazines (R-NHNH₂) | α,β-unsaturated carbonyl derivative | (3+2) Cyclocondensation |

| Lactone | Internal Nucleophile | Functionalized this compound | Intramolecular Cyclization |

Polymerization Studies of Related α,β-Unsaturated Esters and Acids for Advanced Materials

α,β-Unsaturated carboxylic acids and their corresponding esters are well-known monomers for polymerization, leading to a vast array of materials with diverse properties. The acrylate and methacrylate families of polymers are prime examples of the industrial importance of this class of compounds. The double bond in these molecules is susceptible to radical polymerization, which is a common method for producing high molecular weight polymers. rsc.org

While specific polymerization studies on this compound are not widely documented, its structural similarity to other polymerizable α,β-unsaturated monomers suggests it could be a valuable building block for new materials. The presence of the methoxy group could impart specific properties to the resulting polymer, such as altered polarity, solubility, or thermal stability. Research into bio-based monomers for sustainable polymers has explored compounds like itaconic acid, another α,β-unsaturated dicarboxylic acid, for creating unsaturated polyesters and poly(ester amide)s. yu.edu.jo These resins can be crosslinked, for example by UV-curing, to form robust materials. yu.edu.jo The ester derivatives of this compound would be the most likely candidates for polymerization studies, potentially undergoing radical polymerization to form novel poly(alkenoate)s.

Role in Advanced Organic Synthesis and Chemical Building Blocks

Utilization as a Synthon in Complex Molecule Synthesis

As a synthon, 2-methoxybut-2-enoic acid offers a reactive scaffold that can be incorporated into larger, more complex molecular architectures. The interplay of its functional groups allows for a variety of chemical transformations, making it an attractive starting point for the synthesis of diverse organic compounds.

While direct and extensive examples of the application of this compound in the total synthesis of natural products are not prominently reported in scientific literature, its structural motifs are present in various natural compounds. The α,β-unsaturated methoxy (B1213986) acid moiety can be a key fragment in the retrosynthetic analysis of more complex natural products. For instance, derivatives of similar alkoxy-butenoic acids have been utilized in the synthesis of biologically active compounds. Research into the synthesis of 4-substituted-3-alkoxy-2-butenoic acid esters, which share a core structure with this compound, has demonstrated their utility in creating precursors for pharmacologically interesting molecules like pyrazole-3-one derivatives.

The synthesis of L-2-amino-4-methoxy-trans-but-3-enoic acid, a related unsaturated amino acid, highlights the potential of such backbones in constructing non-proteinogenic amino acids, which are components of various natural products with significant biological activities. acs.org The development of synthetic routes to these and other similar building blocks underscores the latent potential of this compound as a precursor in the synthesis of natural products and their analogues.

The prochiral nature of the double bond in this compound presents an opportunity for its use as a chiral building block in asymmetric synthesis. uwindsor.cadu.ac.inyork.ac.uk Through stereoselective reactions, it is possible to introduce new stereocenters with high fidelity, a critical step in the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules.

One of the key strategies for achieving this is through asymmetric hydrogenation or hydroboration of the alkene. For example, the asymmetric hydroboration of the related (E)- and (Z)-2-methoxy-2-butenes using chiral boranes has been shown to produce chiral 3-methoxy-2-butanols with high enantiomeric excess. These chiral alcohols can then be converted into other valuable chiral building blocks, such as butane-2,3-diol. This demonstrates how the methoxy-substituted butene scaffold can be effectively used to set stereocenters.

Furthermore, the carboxylic acid functionality can be used to attach chiral auxiliaries, which can direct the stereochemical outcome of subsequent reactions on the double bond. This approach is a cornerstone of modern asymmetric synthesis, allowing for the controlled formation of desired stereoisomers. york.ac.uk While specific examples employing this compound are scarce in the literature, the principles of asymmetric synthesis strongly suggest its potential in this capacity.

Contributions to Methodological Advancements in Organic Reactions

The reactivity of this compound and its derivatives makes them interesting substrates for the development of new synthetic methodologies. The electron-donating methoxy group and the electron-withdrawing carboxylic acid group on the double bond create a unique electronic environment that can influence the regioselectivity and stereoselectivity of various reactions.

A significant area of potential is in cycloaddition reactions. libretexts.org The polarized nature of the double bond in this compound could make it a reactive partner in Diels-Alder, [2+2], and 1,3-dipolar cycloaddition reactions, leading to the formation of complex cyclic systems. nih.govorganic-chemistry.org The development of Lewis acid-catalyzed cycloadditions, for instance, could enable the controlled synthesis of highly functionalized carbocycles and heterocycles from this precursor. organic-chemistry.org

Moreover, the dianion of the related 2-butenoic acid has been shown to react with arynes, indicating that this compound could also participate in similar transformations to generate substituted aromatic compounds. acs.org The exploration of such reactions could lead to novel and efficient methods for the construction of complex molecular frameworks.

Fundamental Contributions to Materials Science Precursors (e.g., Specialized Monomers)

The presence of both a polymerizable double bond and a reactive carboxylic acid group suggests that this compound could serve as a precursor for the synthesis of specialized monomers and functional polymers. The carboxylic acid can be converted into a variety of esters or amides, allowing for the introduction of different functionalities into the resulting polymer.

While there is no direct literature on the polymerization of this compound itself, research on related vinyl ethers and acrylates provides a strong indication of its potential. For example, 2-methoxy-4-vinylphenol, a compound with a similar methoxy-activated double bond, has been used as a biobased monomer precursor for thermoplastics and thermoset polymers. google.com This suggests that this compound could be similarly functionalized and polymerized to create new materials with tailored properties.

The ability to create polymers with pendant carboxylic acid groups (or their derivatives) is particularly valuable for applications such as adhesives, coatings, and drug delivery systems, where the functional groups can participate in cross-linking, adhesion, or bioconjugation. The development of synthetic routes to macromonomers from similar unsaturated compounds further supports the potential of this compound in the field of polymer chemistry. google.com

Theoretical and Computational Investigations of 2 Methoxybut 2 Enoic Acid

Quantum Chemical Studies on Electronic Structure, Bonding, and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-methoxybut-2-enoic acid, methods such as Density Functional Theory (DFT) and ab initio calculations would be employed to elucidate its electronic structure. These studies would provide valuable data on orbital energies, electron density distribution, and the nature of chemical bonding within the molecule.

Key parameters that would be determined include:

Molecular Orbital Analysis: Identification of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting the molecule's reactivity. The energy gap between HOMO and LUMO provides insights into the chemical stability and reactivity of the compound.

Electron Density and Electrostatic Potential: Mapping the electron density surface would reveal the distribution of charge within the molecule, highlighting electrophilic and nucleophilic sites. The electrostatic potential map would further indicate regions susceptible to electrostatic interactions.

Bonding Analysis: Theoretical methods can quantify the strength and nature of the covalent bonds within this compound, including the C=C double bond, the C-O and O-H bonds of the carboxylic acid group, and the C-O bond of the methoxy (B1213986) group.

Conformational Analysis and Spectroscopic Property Prediction and Validation

This compound can exist in various conformations due to the rotation around its single bonds. A thorough conformational analysis, typically performed using computational methods, is essential to identify the most stable conformers and to understand the molecule's flexibility. Such an analysis would involve systematically rotating the key dihedral angles and calculating the corresponding energies to map out the potential energy surface.

The primary areas of conformational flexibility in this compound would be the rotation of the methoxy group and the carboxylic acid group. The identification of the global minimum energy conformer and other low-energy conformers is crucial as these are the most likely structures to be observed experimentally.

Furthermore, computational chemistry plays a vital role in predicting spectroscopic properties, which can then be validated against experimental data if available. For this compound, these predictions would include:

Vibrational Frequencies (IR and Raman): Calculation of the vibrational modes and their corresponding frequencies can aid in the interpretation of experimental infrared and Raman spectra.

NMR Chemical Shifts: Theoretical prediction of 1H and 13C NMR chemical shifts can assist in the structural elucidation and assignment of experimental NMR data.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum, providing insights into the molecule's chromophores.

Currently, there is a lack of published experimental or computational spectroscopic data specifically for this compound to perform such a validation.

Elucidation of Reaction Mechanisms via Density Functional Theory (DFT) and Ab Initio Methods

DFT and ab initio methods are powerful tools for investigating the mechanisms of chemical reactions. For this compound, these methods could be used to explore a variety of potential transformations, such as addition reactions to the C=C double bond, reactions involving the carboxylic acid group, and potential isomerization pathways.

A typical mechanistic study would involve:

Locating Transition States: Identifying the transition state structures that connect reactants to products is a key step in understanding a reaction mechanism.

Calculating Activation Energies: The energy barrier, or activation energy, determines the rate of a reaction. Computational methods can provide quantitative estimates of these barriers.

Mapping Reaction Pathways: By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a reaction can be constructed, providing a detailed understanding of the reaction pathway.

Without specific experimental studies on the reactivity of this compound, theoretical investigations into its reaction mechanisms remain speculative but would offer valuable predictive insights.

Molecular Dynamics Simulations of Reactivity and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules and their interactions with their environment. An MD simulation of this compound, likely in a solvent such as water, would offer insights into its dynamic properties and intermolecular interactions.

Key information that could be obtained from MD simulations includes:

Solvation Structure: Understanding how solvent molecules arrange themselves around the solute is crucial for predicting its solubility and reactivity in solution. MD simulations can provide detailed information on the solvation shell of this compound.

Hydrogen Bonding: The carboxylic acid group of this compound can act as both a hydrogen bond donor and acceptor. MD simulations can quantify the extent and dynamics of hydrogen bonding with solvent molecules or other solute molecules.

Conformational Dynamics: While quantum chemical methods can identify stable conformers, MD simulations can reveal the dynamics of transitions between these conformers, providing a more complete picture of the molecule's flexibility.

To date, no molecular dynamics simulation studies specifically focused on this compound have been reported in the scientific literature.

Structure-Activity Relationship (SAR) Studies in Chemical Transformations

Structure-Activity Relationship (SAR) studies aim to correlate the structural features of a molecule with its chemical reactivity or biological activity. For this compound, a computational SAR study would typically involve comparing its properties to a series of structurally related compounds.

Such a study for chemical transformations might involve:

Systematic Structural Modification: Creating a virtual library of derivatives of this compound by modifying substituents or functional groups.

Calculation of Molecular Descriptors: For each molecule in the library, a set of quantum chemical or other computational descriptors (e.g., steric, electronic, and lipophilic properties) would be calculated.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Statistical methods would then be used to build a mathematical model that correlates the calculated descriptors with a known or predicted reactivity.

Given the absence of a dataset of reactivity for this compound and its derivatives, a specific SAR study in the context of chemical transformations has not been performed.

Future Perspectives and Emerging Research Directions in 2 Methoxybut 2 Enoic Acid Research

Development of Novel and Sustainable Synthetic Methodologies

The future of synthesizing 2-methoxybut-2-enoic acid and related compounds is geared towards greener and more efficient processes. Current research in organic synthesis emphasizes the development of methodologies that reduce waste, utilize renewable resources, and operate under milder conditions.

Key Research Thrusts:

Biocatalytic Approaches: The use of enzymes in synthesis offers high selectivity and mild reaction conditions. Future research could focus on identifying or engineering enzymes, such as carboxylic acid reductases, for the chemo-enzymatic synthesis of α,β-unsaturated esters, which are precursors to or derivatives of this compound. nih.gov This approach aligns with the principles of green chemistry by reducing reliance on traditional, often harsh, chemical reagents.

One-Pot Syntheses: Combining multiple reaction steps into a single, seamless operation significantly improves efficiency by minimizing purification steps and solvent usage. A one-pot, copper-catalyzed method for synthesizing α,β-unsaturated esters from alcohols and phosphonium (B103445) salts using oxygen as a green oxidant is a promising strategy that could be adapted for derivatives of this compound. organic-chemistry.org

Catalytic Dehydrogenation: The direct dehydrogenation of saturated carboxylic acids or their esters presents a highly atom-economical route to their unsaturated counterparts. Developing selective catalysts for the α,β-dehydrogenation of substituted butanoic acid derivatives could provide a more direct and sustainable pathway to this compound.

| Methodological Approach | Potential Advantages |

| Biocatalysis | High selectivity, mild conditions, reduced environmental impact. |

| One-Pot Synthesis | Increased efficiency, reduced waste, time and cost savings. |

| Catalytic Dehydrogenation | High atom economy, direct synthesis from saturated precursors. |

Exploration of Undiscovered Reactivity Modes and Selective Transformations

The unique electronic properties of this compound, arising from the interplay between the carboxylic acid, the double bond, and the methoxy (B1213986) group, suggest a rich and largely unexplored reactivity landscape. Future research will likely focus on uncovering and controlling novel transformations.

Areas for Exploration:

Asymmetric Catalysis: The development of catalytic asymmetric methods to introduce chirality is a cornerstone of modern organic synthesis. Research into the enantioselective hydrogenation or other additions across the double bond of this compound derivatives could lead to valuable chiral building blocks for pharmaceuticals and other biologically active molecules.

Novel Cycloaddition Reactions: The electron-rich nature of the double bond, influenced by the methoxy group, could be exploited in novel cycloaddition reactions. Investigating its participation in [4+2], [2+2], or other cycloadditions could open avenues to complex cyclic and heterocyclic structures.

C-H Functionalization: Direct functionalization of the C-H bonds of the methyl or methoxy groups would represent a highly efficient way to elaborate the structure of this compound. The development of selective catalysts for such transformations is a significant and ongoing challenge in organic chemistry.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow processes offers numerous advantages, including enhanced safety, improved reproducibility, and the potential for high-throughput optimization and production. flinders.edu.audurham.ac.uk

Future Implementation:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound would enable safer handling of potentially reactive intermediates and allow for precise control over reaction parameters such as temperature and residence time. durham.ac.ukuc.pt This can lead to higher yields and purities compared to batch methods.

Automated Reaction Optimization: Automated platforms can rapidly screen a wide range of reaction conditions (catalysts, solvents, temperatures) to identify the optimal parameters for the synthesis and subsequent transformations of this compound. This data-driven approach can significantly accelerate research and development.

In-line Analysis and Purification: Integrating analytical techniques (like IR or NMR spectroscopy) directly into a flow system allows for real-time monitoring of reaction progress. durham.ac.uk Furthermore, the incorporation of in-line purification modules can lead to the direct production of highly pure compounds, streamlining the entire synthetic workflow. durham.ac.uk

| Flow Chemistry Aspect | Benefit for this compound Research |

| Continuous Synthesis | Improved safety, scalability, and process control. |

| Automated Optimization | Rapid identification of optimal reaction conditions. |

| In-line Analysis/Purification | Real-time monitoring and streamlined production of pure compounds. |

Interdisciplinary Research at the Interface of Organic Chemistry and Emerging Chemical Fields

The unique structural features of this compound make it a candidate for applications in various interdisciplinary fields, bridging the gap between fundamental organic chemistry and applied materials science and biology.

Potential Interdisciplinary Applications:

Polymer Chemistry: As a functionalized monomer, this compound or its esters could be used in the synthesis of novel polymers. The methoxy and carboxylic acid groups can impart specific properties such as hydrophilicity, adhesion, or the potential for post-polymerization modification. Research could explore its use in creating specialty polymers for coatings, adhesives, or biomedical applications.

Medicinal Chemistry: α,β-Unsaturated carbonyl compounds are known to interact with biological nucleophiles and are found in many biologically active molecules. While specific studies on this compound are limited, its structure could serve as a starting point for the design and synthesis of new therapeutic agents.

Materials Science: The ability of carboxylic acids to coordinate to metal ions or surfaces suggests that this compound could be used as a ligand for the synthesis of metal-organic frameworks (MOFs) or as a surface modifier for nanoparticles. The methoxy group could influence the electronic properties or self-assembly behavior of such materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.